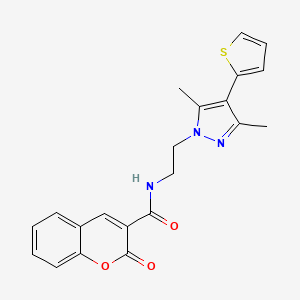

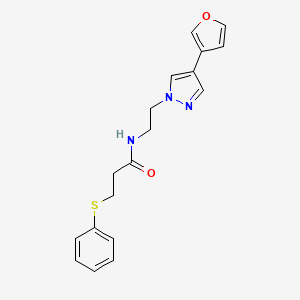

![molecular formula C16H15NO3 B2749028 1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene CAS No. 331462-30-7](/img/structure/B2749028.png)

1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene, also known as MMBI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMBI is a versatile compound that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Photophysical Applications and Material Science

- Electrosynthesis and Spectroscopic Characterization : Polymers derived from methoxybenzenes, such as 1-methoxy-4-ethoxybenzene, have been electrosynthesized and characterized, showing potential applications in organic electronics due to their solubility and electrical conductivity properties (Moustafid et al., 1991).

Catalysis and Organic Synthesis

- Oxidation Catalysis : Research on methoxy-substituted benzenes' oxidation catalyzed by methyltrioxorhenium (VII) demonstrates the potential of these compounds in synthesizing p-benzoquinones, which are valuable intermediates in organic synthesis (Adam et al., 1995).

- Bifunctional Catalysis : Studies on the catalytic conversion of anisole (methoxybenzene) to gasoline-range molecules over bifunctional catalysts showcase the application of methoxybenzenes in refining biomass-derived products into valuable chemicals (Zhu et al., 2011).

Liquid Crystals and Mesomorphic Behavior

- Mesomorphic Series Investigation : The synthesis and investigation of a new mesomorphic series related to methoxy phenyl-imino-4′-(3-methoxyphenyl)-4″-alkoxybenzoates reveal their potential in creating materials with specific thermal and optical properties, useful for display technologies and photonic applications (Altowyan et al., 2021).

Photoinitiation in Polymer Chemistry

- Photoinitiator Decomposition : The study on the photodecomposition of α-methoxydeoxybenzoin and its derivatives highlights their roles as photoinitiators in polymer chemistry, facilitating controlled polymerization processes (Groenenbook et al., 1982).

Advanced Synthetic Methods

- Synthetic Approaches to Ethers : Innovative methods for the synthesis of ethers using 1-methoxymethylbenzotriazole, showcasing the versatility of methoxybenzene derivatives in creating complex organic molecules (Katritzky et al., 1991).

properties

IUPAC Name |

[(E)-(2-methoxyphenyl)methylideneamino] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12-7-9-13(10-8-12)16(18)20-17-11-14-5-3-4-6-15(14)19-2/h3-11H,1-2H3/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEACXEGKAABAGA-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON=CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748946.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748949.png)

![4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide](/img/structure/B2748957.png)

![1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2748959.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)

![ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2748962.png)

![Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2748965.png)

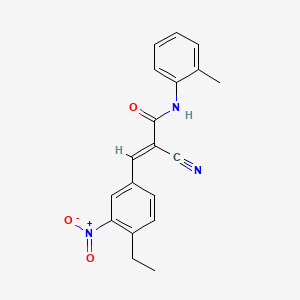

![N-(1-cyanocyclohexyl)-2-[(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B2748968.png)